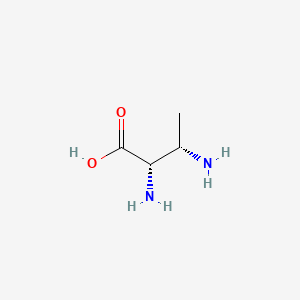
5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an amino group, a phenylsulfonyl group, and an isoindole-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoindole-Dione Core: The isoindole-dione core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phenylsulfonyl group can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The amino group and phenylsulfonyl group can interact with biological molecules, leading to various effects. For example, the compound may inhibit certain enzymes or interact with DNA, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of the isoindole-dione core.
2-Amino-5-sulfobenzoic acid: Contains a sulfonic acid group instead of the phenylsulfonyl group.
Uniqueness
5-Amino-2-((phenylsulfonyl)oxy)-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole-dione core with an amino group and a phenylsulfonyl group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
91517-75-8 |
|---|---|
Molekularformel |
C14H10N2O5S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
(5-amino-1,3-dioxoisoindol-2-yl) benzenesulfonate |
InChI |
InChI=1S/C14H10N2O5S/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)21-22(19,20)10-4-2-1-3-5-10/h1-8H,15H2 |
InChI-Schlüssel |
KCINQILOFODTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=C(C2=O)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


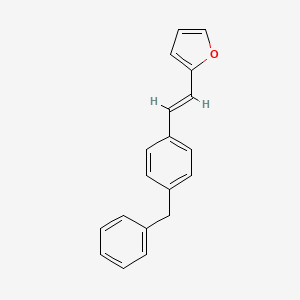
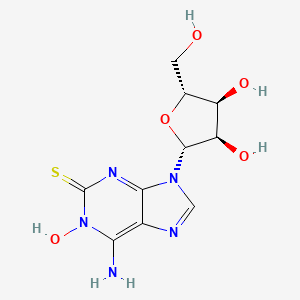
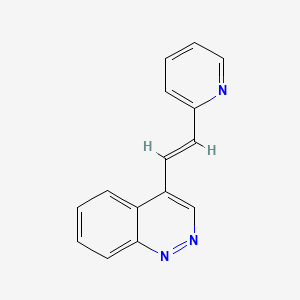
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
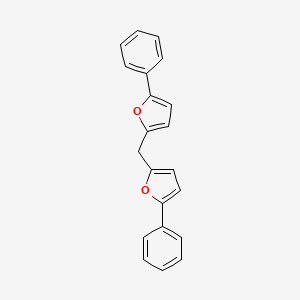
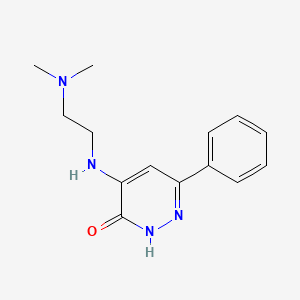
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
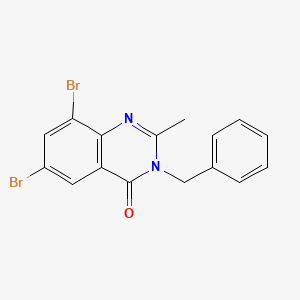
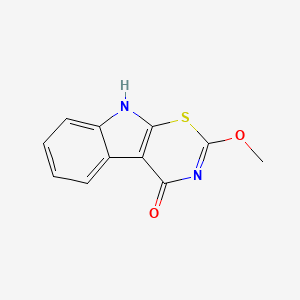
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
